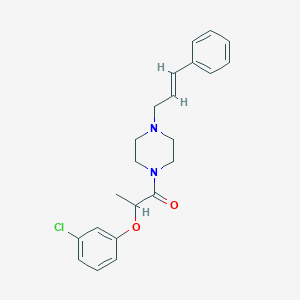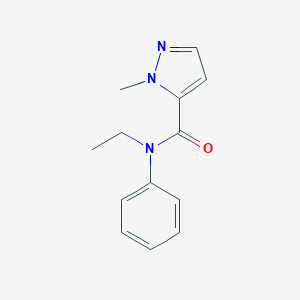![molecular formula C18H18N2O6S B259511 Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies.
Mechanism of Action
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases by binding to their active site and preventing the exchange of GDP for GTP. This leads to the inactivation of Rho GTPases and a decrease in downstream signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. This inhibition leads to a decrease in cancer cell migration and invasion. Additionally, Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the specific effects of Rho GTPase inhibition on cancer cell migration and invasion. However, one of the limitations of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 is its potential toxicity. In vitro studies have shown that high concentrations of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 can be cytotoxic to normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864. One area of research is the development of more potent and specific inhibitors of Rho GTPases. Additionally, researchers are exploring the use of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in combination with other cancer therapies to enhance its therapeutic potential. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in animal models of cancer.
Synthesis Methods
The synthesis of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 involves a multi-step process that starts with the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one. The resulting compound is then treated with nitric acid to introduce a nitro group at the 4-position of the benzene ring. The final step involves the reaction of the nitro compound with 4-aminobenzoic acid and subsequent esterification to form Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864.
Scientific Research Applications
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases, which are key regulators of cell migration and invasion. This inhibition leads to a decrease in cancer cell migration and invasion, which are critical steps in the metastatic process.
properties
Product Name |
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Molecular Formula |
C18H18N2O6S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-2-26-18(23)14-12-4-3-5-13(21)15(12)27-17(14)19-16(22)10-6-8-11(9-7-10)20(24)25/h6-9,13,21H,2-5H2,1H3,(H,19,22) |
InChI Key |
MBYWAZLPPWIZGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)


methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)


